molecular formula C14H21NO3 B11763765 benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate

benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate

Cat. No.: B11763765
M. Wt: 251.32 g/mol
InChI Key: RIESWPZCQMFUMF-DGCLKSJQSA-N
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Description

Benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate is a chemical compound with a unique structure that includes a benzyl group, a hydroxy group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.

    Reduction: Sodium borohydride (NaBH4), methanol as solvent, room temperature.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Formation of benzyl ((2S,3R)-1-oxo-3-methylpentan-2-yl)carbamate.

    Reduction: Reformation of this compound.

    Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and cell membranes. The carbamate group can undergo hydrolysis, releasing the active amine which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate
  • Benzyl ((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate

Uniqueness

Benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxy group, a benzyl group, and a carbamate group makes it versatile for various applications in research and industry.

Biological Activity

Benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables that summarize its effects and mechanisms of action.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₂H₁₅N₁O₅
  • Molecular Weight : 253.25 g/mol
  • CAS Number : 1820598-87-5

The compound features a carbamate functional group, which is known for its role in various pharmacological activities.

The biological activity of this compound has been investigated in several studies. It exhibits notable interactions with various biological targets:

  • HIV Protease Inhibition : Research indicates that compounds with similar structures to this compound can act as potent inhibitors of HIV protease. This enzyme is critical for the maturation of HIV, making it a prime target for antiretroviral therapies .
  • Antimicrobial Activity : Various carbamate derivatives have shown antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .
  • Cytotoxicity in Cancer Cells : Preliminary studies suggest that this compound may exhibit selective cytotoxicity towards certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Study 1: HIV Protease Inhibition

In a study examining a series of carbamate derivatives, it was found that those with a similar backbone to this compound displayed IC50 values in the nanomolar range against HIV protease. This suggests a strong potential for further development as an antiretroviral agent .

Study 2: Antimicrobial Efficacy

A comparative analysis of various carbamates demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating effective antimicrobial properties .

Data Table: Summary of Biological Activities

Activity Effect Reference
HIV Protease InhibitionPotent inhibitor (IC50 < 100 nM)
Antimicrobial ActivityMIC = 32 µg/mL (S. aureus, E. coli)
CytotoxicitySelective towards cancer cells

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

benzyl N-[(2S,3R)-1-hydroxy-3-methylpentan-2-yl]carbamate

InChI

InChI=1S/C14H21NO3/c1-3-11(2)13(9-16)15-14(17)18-10-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,15,17)/t11-,13-/m1/s1

InChI Key

RIESWPZCQMFUMF-DGCLKSJQSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](CO)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)C(CO)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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